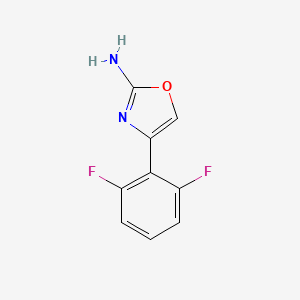

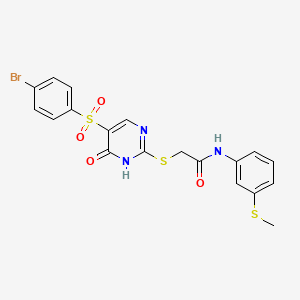

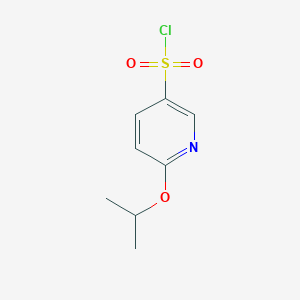

![molecular formula C17H20N2O3S2 B2408503 N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 868675-73-4](/img/structure/B2408503.png)

N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be related to a class of compounds known as "4,5,6,7-tetrahydrobenzo[d]thiazoles" . These compounds have been studied for their potential as dual kinase inhibitors of CK2 and GSK3β .

Synthesis Analysis

The synthesis of related compounds involves the design of a novel lead from a compound identified in silico as a dual kinase inhibitor against CK2 and GSK3β . A series of “tetrahydrobenzo[d]thiazoles” were synthesized .Molecular Structure Analysis

The molecular structure of related compounds includes a tetrahydrobenzo[d]thiazole ring . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .Applications De Recherche Scientifique

Antimicrobial and Cytotoxic Activities

- Antimicrobial Activity : Novel derivatives, including those similar to the queried compound, have been investigated for their antimicrobial properties. For instance, certain thiazole derivatives demonstrated notable antibacterial and anticandidal effects against specific strains such as C. parapsilosis and C. glabrata (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).

- Cytotoxic Activity : These compounds have also been tested for cytotoxicity against various human cancer cell lines, showing potential as anti-cancer agents. Specific compounds within this category exhibited high cytotoxicity against certain leukemia cell lines, which points to their relevance in cancer research (Dawbaa et al., 2021).

Anticancer Properties

- Antileukemic Agents : Certain derivatives have been reported to possess significant anti-leukemic effects. This includes compounds with structural similarities to the queried molecule, which have been evaluated for their ability to inhibit leukemia cell proliferation (Prasanna, Kavitha, Vinaya, Ranganatha, Raghavan, & Rangappa, 2010).

- Tubulin-Targeting for Antiproliferative Activity : Some compounds derived from similar structures have been identified as having antiproliferative activity against human solid tumor cell lines, targeting tubulin dynamics, which is a crucial component in cancer cell division and growth (Guerra, Lucena‐Agell, Hortigüela, Rossi, Díaz, Padrón, & Barolo, 2021).

Potential in Photodynamic Therapy

- Photosensitizing Properties for Cancer Treatment : Research indicates that certain compounds in this category, particularly those with benzothiazole derivatives, have promising properties for use in photodynamic therapy. This includes high singlet oxygen quantum yield, which is significant in treating cancer through Type II photosensitization mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Neuroprotective and Psychotropic Effects

- Neuroprotection and Parkinson's Disease : Studies have shown that certain analogues possess neuroprotective properties and can be effective in treating Parkinson's disease. These compounds have shown efficacy in reversing hypolocomotion in animal models, indicating their potential as anti-Parkinsonian drugs (Das, Vedachalam, Luo, Antonio, Reith, & Dutta, 2015).

- Psychotropic Activity : Some derivatives have also demonstrated psychotropic effects in vivo, including sedative actions and anti-inflammatory properties. These effects are attributed to the specific structural characteristics of the compounds (Zablotskaya, Segal, Geronikaki, Eremkina, Belyakov, Petrova, Shestakova, Zvejniece, & Nikolajeva, 2013).

Mécanisme D'action

The related compounds act as dual kinase inhibitors of CK2 and GSK3β . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . Thus, it is essential to inhibit both kinases simultaneously to prevent PTEN deactivation more efficiently .

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c1-12-7-8-14-15(11-12)23-17(18-14)19-16(20)9-10-24(21,22)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIUTKUSPGTYQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2408425.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2408427.png)

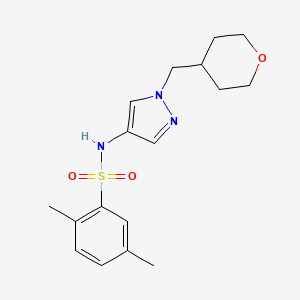

![N,N-Dimethyl-4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B2408429.png)

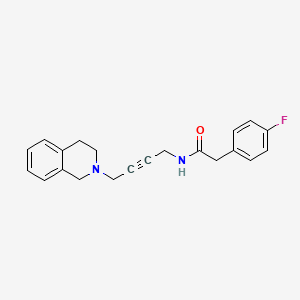

![Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2408437.png)

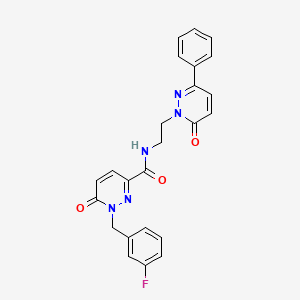

![1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2408441.png)